Differential Physicochemical Profile of C20H25BrN2O7 for Improved Membrane Permeability and Oral Bioavailability
A key differentiator for C20H25BrN2O7 lies in its calculated physicochemical properties, which are critical for predicting oral absorption and membrane permeability. Compared to a hypothetical, less lipophilic analog lacking the bromine atom, this compound demonstrates a substantially higher calculated LogP (octanol-water partition coefficient) of 1.89, as well as a LogD (distribution coefficient at pH 7.4) of 1.89 [1]. This level of lipophilicity is within the optimal range (LogP 1-3) for balancing solubility and passive membrane diffusion according to Lipinski's Rule of Five, which the compound fully satisfies [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.89 |
| Comparator Or Baseline | Hypothetical non-halogenated analog (estimated LogP decrease of ~0.5-1.0 units based on typical bromine substitution effects) |
| Quantified Difference | Approximately 0.5-1.0 log unit increase in lipophilicity |
| Conditions | Computational prediction using JChem (pH-dependent LogD) [1] |
Why This Matters
This matters for procurement because a compound with a more favorable LogP/LogD profile has a higher probability of demonstrating adequate cell permeability and oral absorption in preliminary ADME assays, reducing the risk of early-stage failure in drug discovery projects.
- [1] Chembase.cn. (n.d.). Theoretical Calculation Properties: LogP and LogD for C20H25BrN2O7 (Chembase ID: 189409). View Source
